molecular formula C11H11NO2 B13204524 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde

Cat. No.: B13204524
M. Wt: 189.21 g/mol
InChI Key: PNGPOBIRQFAOCS-UHFFFAOYSA-N
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Description

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is a heterocyclic compound that belongs to the isoindole family Isoindoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which is then subjected to further reactions to yield the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isoindole ring can also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-2,3-dihydro-1H-isoindole-2-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-acetyl-1,3-dihydroisoindole-2-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-8(14)9-2-3-10-5-12(7-13)6-11(10)4-9/h2-4,7H,5-6H2,1H3

InChI Key

PNGPOBIRQFAOCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CN(C2)C=O)C=C1

Origin of Product

United States

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